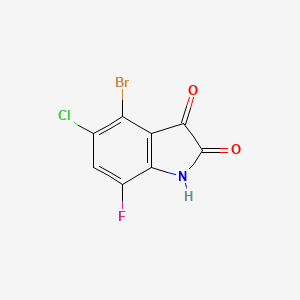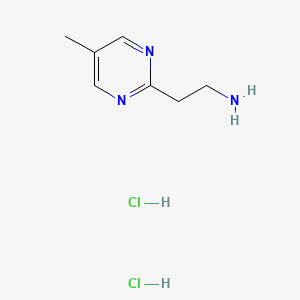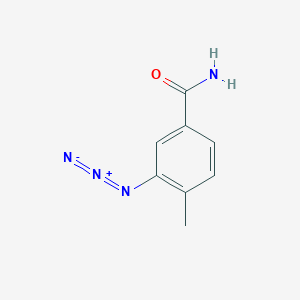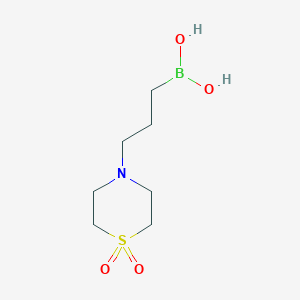
(3-(1,1-Dioxidothiomorpholino)propyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid is a boronic acid derivative that features a thiomorpholine ring with a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid typically involves the following steps:
Formation of the Thiomorpholine Ring: The thiomorpholine ring can be synthesized through the reaction of a suitable amine with a sulfone precursor under controlled conditions.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via a reaction with a boronic acid derivative, often using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring.
Reduction: Reduction reactions can target the sulfone group, converting it to a sulfide.
Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts are commonly employed in coupling reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted boronic acid derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki coupling reactions.
Biology
In biological research, this compound can be used to study the interactions of boronic acids with biological molecules, including enzymes and receptors.
Medicine
Medically, boronic acid derivatives are explored for their potential as enzyme inhibitors, particularly protease inhibitors. This compound may have applications in the development of new therapeutic agents.
Industry
Industrially, [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid can be used in the production of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a potent inhibitor of enzymes that have active site serine or threonine residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole Derivatives: Compounds like dabrafenib and dasatinib contain thiazole rings and have similar applications in medicinal chemistry.
Thiadiazole Derivatives: These compounds, such as acetazolamide and methazolamide, are known for their biological activities.
Uniqueness
What sets [3-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)propyl]boronic acid apart is its unique combination of a thiomorpholine ring with a sulfone group and a boronic acid moiety. This structure provides a distinct set of chemical properties and reactivity patterns, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C7H16BNO4S |
|---|---|
Poids moléculaire |
221.09 g/mol |
Nom IUPAC |
3-(1,1-dioxo-1,4-thiazinan-4-yl)propylboronic acid |
InChI |
InChI=1S/C7H16BNO4S/c10-8(11)2-1-3-9-4-6-14(12,13)7-5-9/h10-11H,1-7H2 |
Clé InChI |
HWRBJPGNHLVSIK-UHFFFAOYSA-N |
SMILES canonique |
B(CCCN1CCS(=O)(=O)CC1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1-Aminoethyl)phenyl]methanesulfonamide](/img/structure/B13484682.png)
![Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484694.png)
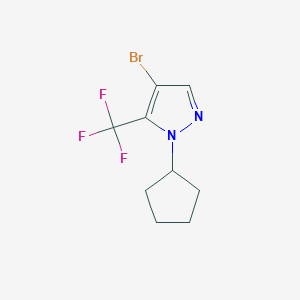

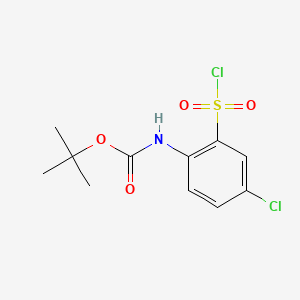

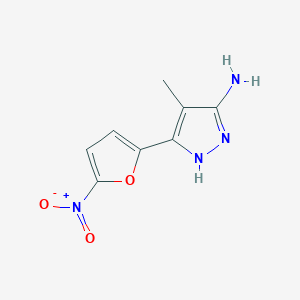
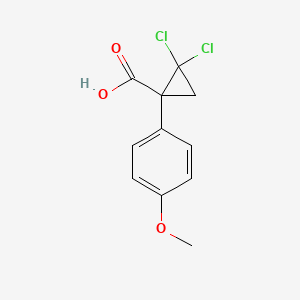
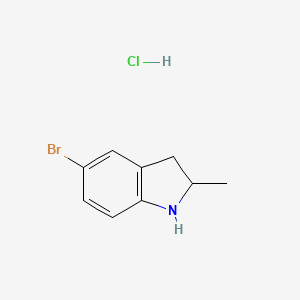
![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methoxyethan-1-amine hydrochloride](/img/structure/B13484730.png)
![tert-Butyl [3-(4-iodophenyl)prop-2-yn-1-yl]carbamate](/img/structure/B13484732.png)
